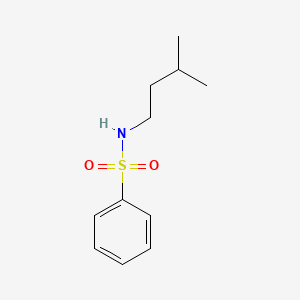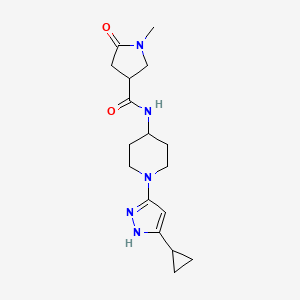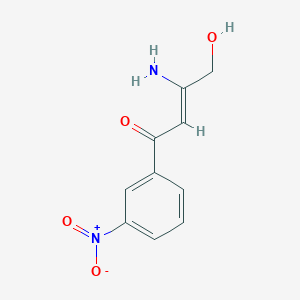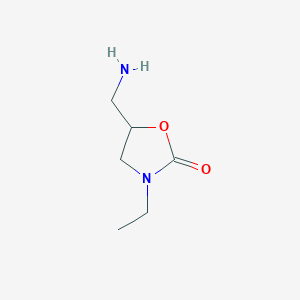
N-(3-methylbutyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methylbutyl)benzenesulfonamide” is a chemical compound with the molecular formula C11H17NO2S . It has an average mass of 227.323 Da and a monoisotopic mass of 227.097992 Da .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, which could include “N-(3-methylbutyl)benzenesulfonamide”, has been described in various studies . These compounds are often synthesized via intramolecular cyclization rearrangement reactions .Molecular Structure Analysis
The molecular structure of “N-(3-methylbutyl)benzenesulfonamide” can be analyzed using various techniques such as X-ray diffraction and density functional theory (DFT) . These techniques allow for the determination of the compound’s conformational stability and its electronic properties .Physical And Chemical Properties Analysis
“N-(3-methylbutyl)benzenesulfonamide” is a compound with a molecular formula of C11H17NO2S . Its average mass is 227.323 Da and its monoisotopic mass is 227.097992 Da . Further physical and chemical properties such as solubility, boiling point, and flash point are not explicitly mentioned in the retrieved sources.Scientific Research Applications
Photodynamic Therapy Potential
- A study by Pişkin, Canpolat, and Öztürk (2020) developed a zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound showed promising properties for photodynamic therapy, particularly in cancer treatment, due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Analysis
- Speltini et al. (2016) developed a method for extracting benzenesulfonamides from soil samples, highlighting their prevalence as emerging contaminants in environmental applications. This study contributes to understanding the environmental impact and behavior of such compounds (Speltini et al., 2016).
Pharmacological Applications
- Abbasi et al. (2016) synthesized N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and evaluated their antibacterial and α-glucosidase inhibition properties. This research contributes to the exploration of benzenesulfonamides in medicinal chemistry, particularly in antibacterial and antidiabetic therapies (Abbasi et al., 2016).
Antibacterial Agents
- Research by Abbasi et al. (2015) on synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides revealed their potent antibacterial properties. This emphasizes the potential of benzenesulfonamide derivatives in the development of new antibacterial agents (Abbasi et al., 2015).
Progesterone Receptor Antagonists
- Yamada et al. (2016) discussed the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists, which could be used in the treatment of various diseases like uterine leiomyoma and breast cancer (Yamada et al., 2016).
Anticancer Activity
- Karakuş et al. (2018) synthesized benzenesulfonamide derivatives and evaluated their anticancer activity, demonstrating potential in developing new anticancer compounds (Karakuş et al., 2018).
Solubility and Thermodynamics
- Li, Wu, and Liang (2019) investigated the solubility and thermodynamic dissolution properties of benzenesulfonamide in various solvents, crucial for its development in chemical processes (Li, Wu, & Liang, 2019).
Safety and Hazards
While specific safety and hazard information for “N-(3-methylbutyl)benzenesulfonamide” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas or vapors, and avoiding contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .
Future Directions
The future directions for “N-(3-methylbutyl)benzenesulfonamide” could involve further exploration of its potential uses in various fields. For instance, sulfonamide compounds have been found to have extensive biological activities and are widely used in the field of medicine . Therefore, “N-(3-methylbutyl)benzenesulfonamide” could potentially be explored for its biological activities and potential applications in medicine.
properties
IUPAC Name |
N-(3-methylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-10(2)8-9-12-15(13,14)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPUMJGHGCVYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-bromo-5-[4-(dimethylsulfamoyl)benzoyl]oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate](/img/structure/B2634581.png)
![2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide](/img/structure/B2634583.png)


![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2634586.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanamide](/img/structure/B2634587.png)




![(Z)-2-Cyano-3-[4-[2-(2,6-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-octylprop-2-enamide](/img/structure/B2634595.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2634596.png)

![Ethyl 4-(4-methylphenyl)-2-[[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2634599.png)